molecular formula C8H2BrF2NO2 B1447403 5-Bromo-4,6-difluoroindoline-2,3-dione CAS No. 874830-74-7

5-Bromo-4,6-difluoroindoline-2,3-dione

Cat. No.: B1447403
CAS No.: 874830-74-7
M. Wt: 262.01 g/mol
InChI Key: HLOUGGGNIWHBON-UHFFFAOYSA-N
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Description

5-Bromo-4,6-difluoroindoline-2,3-dione: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms attached to the indoline-2,3-dione core. The unique combination of these substituents imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione typically involves the introduction of bromine and fluorine atoms onto the indoline-2,3-dione scaffold. One common method is the electrophilic substitution reaction, where bromine and fluorine sources are reacted with indoline-2,3-dione under controlled conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-difluoroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoline-2,3-dione core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoline-2,3-dione derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-4,6-difluoroindoline-2,3-dione is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-difluoroindoline-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    5-Bromoindoline-2,3-dione: Lacks the fluorine substituents, resulting in different chemical and biological properties.

    4,6-Difluoroindoline-2,3-dione:

    5-Chloro-4,6-difluoroindoline-2,3-dione: Substitution of bromine with chlorine alters the compound’s properties.

Uniqueness: 5-Bromo-4,6-difluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine atoms. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity, stability, and biological activity. The dual halogenation enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery.

Properties

IUPAC Name

5-bromo-4,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-5-2(10)1-3-4(6(5)11)7(13)8(14)12-3/h1H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUGGGNIWHBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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